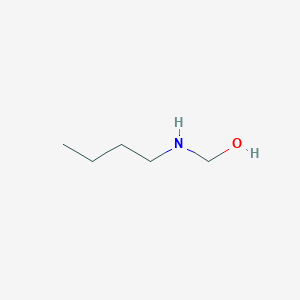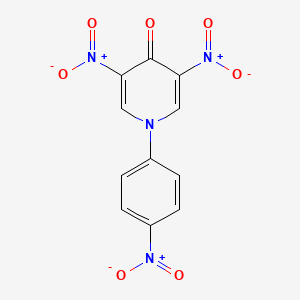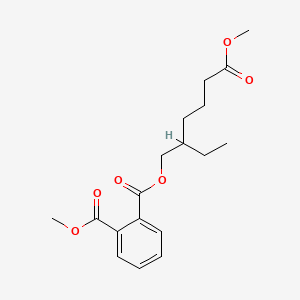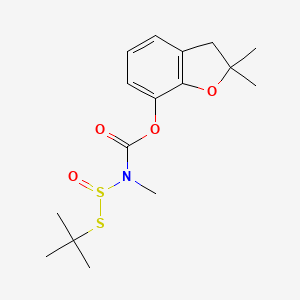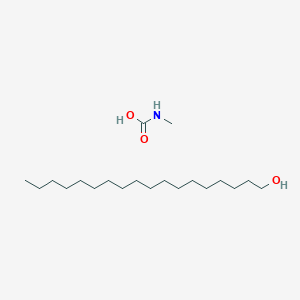
Methylcarbamic acid;octadecan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methylcarbamic acid;octadecan-1-ol typically involves the reaction of methylcarbamic acid with octadecan-1-ol. One common method is the esterification reaction, where methylcarbamic acid reacts with octadecan-1-ol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of stearic acid to produce octadecan-1-ol, followed by its reaction with methylcarbamic acid. The process is optimized to achieve high yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
化学反応の分析
Types of Reactions
Methylcarbamic acid;octadecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in octadecan-1-ol can be oxidized to form octadecanoic acid.
Reduction: The carbamate group in methylcarbamic acid can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acid chlorides are used in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Octadecanoic acid.
Reduction: Corresponding amine derivatives.
Substitution: Various esters and ethers depending on the substituents used.
科学的研究の応用
Methylcarbamic acid;octadecan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological systems, including its interaction with cellular membranes.
Medicine: Investigated for its potential therapeutic properties, including its use as an emollient in topical formulations.
Industry: Utilized in the production of cosmetics, lubricants, and surfactants due to its amphiphilic nature.
作用機序
The mechanism of action of methylcarbamic acid;octadecan-1-ol involves its interaction with biological membranes and proteins. The long hydrophobic chain of octadecan-1-ol allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. The carbamate group can interact with proteins, potentially inhibiting enzyme activity or modulating receptor function.
類似化合物との比較
Similar Compounds
Octadecan-1-ol: A long-chain fatty alcohol with similar hydrophobic properties.
Methylcarbamic acid: A carbamate derivative with potential biological activity.
Stearyl alcohol: Another name for octadecan-1-ol, commonly used in cosmetics and pharmaceuticals.
Uniqueness
Methylcarbamic acid;octadecan-1-ol is unique due to the combination of the hydrophobic long-chain alcohol and the reactive carbamate group. This dual functionality allows it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
特性
CAS番号 |
83053-42-3 |
|---|---|
分子式 |
C20H43NO3 |
分子量 |
345.6 g/mol |
IUPAC名 |
methylcarbamic acid;octadecan-1-ol |
InChI |
InChI=1S/C18H38O.C2H5NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3-2(4)5/h19H,2-18H2,1H3;3H,1H3,(H,4,5) |
InChIキー |
UORZFXFXALAWLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCO.CNC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14434591.png)
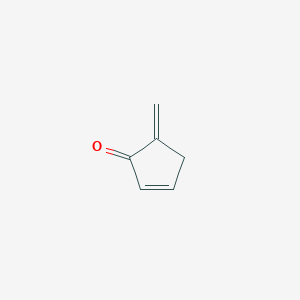
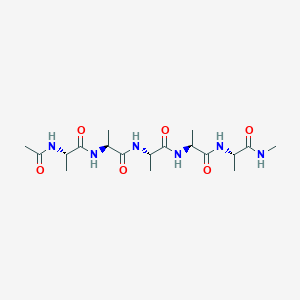

![[Chloro(2-nitrophenyl)methylidene]propanedinitrile](/img/structure/B14434604.png)
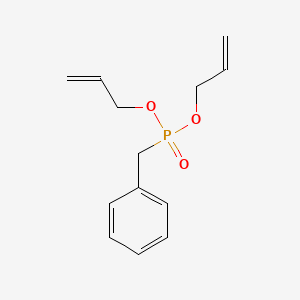
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

